molecular formula C17H18F3N5OS B11142634 [2-(Cyclopropylamino)-1,3-thiazol-4-yl]{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}methanone

[2-(Cyclopropylamino)-1,3-thiazol-4-yl]{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}methanone

Cat. No.: B11142634
M. Wt: 397.4 g/mol
InChI Key: LUHMZTGHZVRUDF-UHFFFAOYSA-N
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Description

    2-(Cyclopropylamino)-1,3-thiazol-4-yl]{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}methanone: is a complex organic compound with a unique structure.

  • It contains a thiazole ring (1,3-thiazole) fused with a piperazine ring, along with a trifluoromethyl group and a pyridyl moiety.
  • The compound’s systematic name can be quite a mouthful, but its structure is intriguing due to the combination of diverse functional groups.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors.

      Reaction Conditions: Specific reaction conditions vary, but they typically include reagents like thionyl chloride, piperazine, and cyclopropylamine.

      Industrial Production: While not widely produced industrially, research labs often synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are relevant.

      Major Products: These reactions yield derivatives with modified functional groups, such as amine-substituted thiazoles or fluorinated piperazines.

  • Scientific Research Applications

      Biology: It might serve as a pharmacophore or scaffold for developing bioactive compounds.

      Medicine: Investigations explore its potential as an antiviral, antibacterial, or anticancer agent.

      Industry: Limited industrial applications exist due to its complex synthesis.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes due to its diverse functional groups.

      Pathways: It could affect cellular signaling pathways, metabolism, or gene expression.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H18F3N5OS

    Molecular Weight

    397.4 g/mol

    IUPAC Name

    [2-(cyclopropylamino)-1,3-thiazol-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

    InChI

    InChI=1S/C17H18F3N5OS/c18-17(19,20)11-1-4-14(21-9-11)24-5-7-25(8-6-24)15(26)13-10-27-16(23-13)22-12-2-3-12/h1,4,9-10,12H,2-3,5-8H2,(H,22,23)

    InChI Key

    LUHMZTGHZVRUDF-UHFFFAOYSA-N

    Canonical SMILES

    C1CC1NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

    Origin of Product

    United States

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